1-(2,5-difluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide
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Description
1-(2,5-difluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C14H20F2N2O4S2 and its molecular weight is 382.44. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Applications
Sulfonamides, including compounds structurally similar to the specified chemical, have been extensively used as terminators in cationic cyclisations, showcasing their utility in the efficient formation of polycyclic systems. For instance, trifluoromethanesulfonic (triflic) acid catalyzes the cyclisation of homoallylic sulfonamides to give pyrrolidines or homopiperidines, emphasizing the role of sulfonamides in synthesizing complex organic structures (Haskins & Knight, 2002).
Chemoselective Reagents
The development of chemoselective N-acylation reagents based on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides demonstrates the compound's potential in selective chemical transformations. These reagents exhibit good chemoselectivity, crucial for the targeted modification of molecules in synthetic pathways (Kondo et al., 2000).
Organic Synthesis
The reactivity of sulfonamides in organic synthesis is highlighted through various reactions, including nucleophile-promoted alkyne-iminium ion cyclizations. This process involves the use of sulfonamide derivatives to generate complex heterocyclic structures, indicating the role of sulfonamides in diversifying synthetic strategies (Arnold et al., 2003).
Molecular and Supramolecular Chemistry
The study of the molecular and supramolecular structures of sulfonamides, including those derived from (aryloxy)ethyl piperidines, reveals their potential in designing selective ligands for metal coordination. This application is crucial for the development of new materials and catalytic systems, further expanding the utility of sulfonamides in chemistry (Jacobs et al., 2013).
properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F2N2O4S2/c1-23(19,20)18-6-4-11(5-7-18)9-17-24(21,22)10-12-8-13(15)2-3-14(12)16/h2-3,8,11,17H,4-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQZXPYXAKKFEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNS(=O)(=O)CC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F2N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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